molecular formula C12H11N3O3 B8805451 4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine

4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine

Cat. No. B8805451
M. Wt: 245.23 g/mol
InChI Key: IFJDPIPLLBRMGH-UHFFFAOYSA-N
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Patent
US04627871

Procedure details

27.8 g (0.2 mole) of 4-nitro-phenol were dissolved in 100 ml of dimethylsulphoxide. After addition of 11.2 g (0.2 mole) of powdered potassium hydroxide, the mixture was stirred at room temperature for 30 minutes and 28.5 g (0.2 mole) of 2-chloro-4,6-dimethyl-pyrimidine were then added. The mixture was heated at 120° C. for 6 hours and then cooled, stirred with one liter of water and filtered off with suction. The crystals filtered off with suction were dried in air. 38 g (77.5% of theory) of 2-(4-nitrophenoxy)-4,6-dimethyl-pyrimidine were obtained.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+].Cl[C:14]1[N:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[N:15]=1.O>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:14]2[N:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[N:15]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
28.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C)C
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 120° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered off with suction
FILTRATION
Type
FILTRATION
Details
The crystals filtered off with suction
CUSTOM
Type
CUSTOM
Details
were dried in air

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=NC(=CC(=N2)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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